2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
This compound features a pyridazine core substituted with a 4-chlorophenyl group at the 6-position and a sulfanylacetamide moiety linked to a 3,5-dimethylphenylamine group. Its structure combines a heteroaromatic pyridazine ring with halogenated and alkyl-substituted aromatic systems, which are common in bioactive molecules.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-9-14(2)11-17(10-13)22-19(25)12-26-20-8-7-18(23-24-20)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWJJJIWREDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazinone Precursor Synthesis
The pyridazine ring is constructed via cyclization of mucochloric acid (3,4-dichloro-5-phenylfuran-2(5H)-one) with ammonia or hydrazine derivatives. For example:
- Step 1 : Friedel-Crafts acylation of benzene with mucochloric acid in the presence of AlCl₃ yields 3,4-dichloro-5-phenylfuran-2(5H)-one.
- Step 2 : Treatment with hydrazine hydrate in ethanol under reflux forms 6-phenylpyridazin-3(2H)-one.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | AlCl₃, benzene, 0–5°C | 65–70% |
| 2 | NH₂NH₂·H₂O, EtOH, reflux | 80–85% |
Introduction of the 4-Chlorophenyl Group
Halogenation and Suzuki Coupling
To install the 4-chlorophenyl group at position 6:
- Step 3 : Chlorination of 6-phenylpyridazin-3(2H)-one using POCl₃ or PCl₅ yields 3,6-dichloropyridazine.
- Step 4 : Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C for 12 h.
Optimized Parameters :
Installation of the Sulfanyl Group
Nucleophilic Aromatic Substitution
The sulfanyl group is introduced at position 3 via displacement of the chloride:
- Step 5 : Reaction of 6-(4-chlorophenyl)-3-chloropyridazine with thiourea in ethanol under reflux for 6 h generates the thiol intermediate.
- Step 6 : Alkylation of the thiol with 2-chloro-N-(3,5-dimethylphenyl)acetamide in DMF using K₂CO₃ as a base at 60°C for 4 h.
Critical Considerations :
- Thiourea acts as a thiol surrogate to avoid handling volatile thiols.
- Alkylation proceeds via SN2 mechanism, requiring polar aprotic solvents.
Formation of the Acetamide Moiety
Acylation of 3,5-Dimethylaniline
The N-(3,5-dimethylphenyl)acetamide is prepared separately:
- Step 7 : Reaction of chloroacetyl chloride with 3,5-dimethylaniline in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2 h.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.22 (s, 2H, Ar-H), 6.90 (s, 1H, Ar-H), 3.85 (s, 2H, CH₂CO), 2.32 (s, 6H, CH₃).
Final Coupling and Purification
Assembly of the Target Compound
The thiol intermediate from Step 5 is coupled with the acetamide from Step 7:
- Step 8 : Mix equimolar quantities of 6-(4-chlorophenyl)-3-mercaptopyridazine and 2-chloro-N-(3,5-dimethylphenyl)acetamide in DMF with K₂CO₃ (1.2 equiv) at 60°C for 6 h.
Purification :
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Chemical Reactions Analysis
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding thiol or amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, inflammation, and bacterial infections.
Mechanism of Action
The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to a reduction in these processes.
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Acetamide Derivatives
Key analogs from , and 8 are compared below:
Table 1: Structural and Physicochemical Properties of Analogues
*Molecular weight estimated based on structural similarity to CAS 872688-80-7 (Ev8).
Key Observations
a. Impact of Halogen Substituents
- Chlorine vs. Bromine : The brominated analog (CAS 872688-80-7, Ev8) has a higher molecular weight (428.3 vs. ~414.3 for the target compound) due to bromine’s larger atomic mass. Halogen size influences lipophilicity and binding interactions; bromine may enhance hydrophobic interactions but reduce solubility compared to chlorine .
- Fluorine and Methoxy Groups : Compound 5g (Ev1) with a 6-fluoropyridinyl group shows a high melting point (211–213°C), similar to 5f (215–217°C with 6-Cl). Methoxy-substituted 5h (Ev1) has a significantly lower melting point (108–110°C), suggesting weaker intermolecular forces or altered crystallinity .
b. Heterocyclic Core Variations
- The target compound’s pyridazine ring differs from the imidazothiazole core in analogs.
- compounds with benzimidazole-thienopyrimidinone cores exhibit moderate to high yields (58–83%) but require complex synthetic steps, highlighting the relative accessibility of pyridazine-based syntheses .
c. Substituent Position and Bioactivity
- 3,5-Dimethylphenyl vs. Halogenated Phenyl : The 3,5-dimethylphenyl group in the target compound and CAS 872688-80-7 (Ev8) may improve metabolic stability compared to halogenated phenyl groups (e.g., 19h and 19j in Ev4), which are prone to dehalogenation .
- Piperazinyl Groups : Compound 5j (Ev1) with a 4-methylpiperazinyl substituent shows a lower melting point (118–120°C), likely due to increased conformational flexibility, which could enhance solubility but reduce crystallinity .
Biological Activity
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that has attracted attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on diverse scientific literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a chlorophenyl group and a sulfanyl moiety, linked to an acetamide group. The molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of derivatives of this compound. For instance, a related compound was evaluated against the HepG2 liver cancer cell line using the MTT assay. The results indicated significant anti-proliferative activity, with an IC50 value of 13.004 µg/mL for the most active derivative . The structure-activity relationship suggested that electron-donating groups at specific positions on the phenyl ring enhance anti-proliferative effects.
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6e | 28.399 | Low |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It shows promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 2 µg/mL against MRSA, indicating strong antibacterial potential .
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks substrate access and disrupts metabolic pathways.
- Receptor Modulation : It interacts with cellular receptors, leading to altered signal transduction pathways that can induce apoptosis in cancer cells.
- Induction of Apoptosis : In cancer cells, it activates pro-apoptotic proteins while inhibiting anti-apoptotic proteins, promoting cell death.
Study on Anticancer Activity
In a study examining various derivatives of pyridazine compounds, it was found that those with electron-donating substituents exhibited significantly enhanced anticancer activity. The study concluded that structural modifications could lead to more potent agents against liver cancer cell lines .
Antimicrobial Evaluation
Another research effort focused on the antimicrobial efficacy of similar compounds against drug-resistant strains. Results indicated that modifications in the chemical structure could lead to improved activity against resistant bacterial strains .
Q & A
Q. Basic
- NMR Spectroscopy : Assign peaks for sulfanyl (δ 3.5–4.0 ppm) and acetamide (δ 2.1 ppm) groups.
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry .
How can structure-activity relationships (SAR) be systematically explored?
Advanced
SAR studies require targeted modifications:
- Substituent variation : Compare analogs with halogenated phenyl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects .
- Functional group swaps : Replace the sulfanyl group with sulfonyl or carbonyl to test hydrogen-bonding capacity.
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Example SAR Table:
| Analog Substituent | Bioactivity (IC50, μM) | Key Observation |
|---|---|---|
| 4-Chlorophenyl | 0.45 ± 0.02 | High enzyme inhibition |
| 4-Methylphenyl | 1.20 ± 0.15 | Reduced potency |
| 4-Fluorophenyl | 0.80 ± 0.10 | Moderate activity |
What in vitro and in vivo models are suitable for evaluating therapeutic potential?
Q. Basic
- In vitro : Enzyme inhibition assays (e.g., kinase or protease targets), cytotoxicity screening in cancer cell lines (e.g., MTT assay).
- In vivo : Rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiling (e.g., liver enzyme markers) .
How can environmental stability and degradation pathways be studied?
Q. Advanced
- Hydrolytic stability : Incubate the compound at varying pH (2–12) and analyze degradation products via LC-MS.
- Photolytic studies : Expose to UV light (254 nm) and monitor changes using UV-Vis spectroscopy.
- Ecotoxicity assays : Use Daphnia magna or algal models to assess environmental impact .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Flow chemistry : Improve heat transfer and reaction consistency in multi-step syntheses.
- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology.
- Purification : Implement flash chromatography or recrystallization to maintain purity at scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
